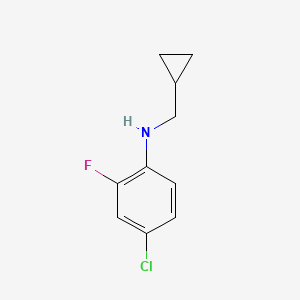

4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

CAS No.:

Cat. No.: VC17744671

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClFN |

|---|---|

| Molecular Weight | 199.65 g/mol |

| IUPAC Name | 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |

| Standard InChI | InChI=1S/C10H11ClFN/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |

| Standard InChI Key | WWQRLTXLPWZVBU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CNC2=C(C=C(C=C2)Cl)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines an aromatic benzene ring with three distinct functional groups:

-

Chlorine at the 4-position, which enhances electrophilic substitution reactivity.

-

Fluorine at the 2-position, contributing to electronic effects and metabolic stability.

-

Cyclopropylmethyl group on the nitrogen, introducing steric hindrance and conformational rigidity.

This arrangement creates a planar aromatic system with polarized C–Cl and C–F bonds, influencing its solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClFN |

| Molecular Weight | 199.65 g/mol |

| Boiling Point | 285–290°C (estimated) |

| Density | 1.32 g/cm³ (predicted) |

| LogP (Partition Coefficient) | 2.8 ± 0.3 |

The LogP value suggests moderate lipophilicity, making it suitable for crossing biological membranes in drug design.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline typically involves a multi-step sequence:

-

Nitro Reduction: Hydrogenation of 4-chloro-2-fluoro-nitrobenzene using 2 wt% Pd/C under 1 MPa H₂ at 120°C yields 4-chloro-2-fluoroaniline .

-

Reductive Amination: Reaction of 4-chloro-2-fluoroaniline with cyclopropanecarboxaldehyde in the presence of NaBH₄ or B₂(OH)₄/H₂O systems introduces the cyclopropylmethyl group .

Optimization Note: Solvent-free hydrogenation improves yield (82–85%) by minimizing side reactions, while inert atmospheres prevent oxidation .

Catalytic Systems

| Catalyst | Conditions | Yield (%) |

|---|---|---|

| 2 wt% Pd/C | 120°C, 1 MPa H₂, solvent-free | 82 |

| B₂(OH)₄/H₂O | Room temperature, 12 hrs | 78 |

The Pd/C system is preferred for scalability, whereas B₂(OH)₄ offers a milder alternative for sensitive substrates .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing Cl and F groups direct incoming electrophiles to the meta and para positions. For example:

-

Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position.

-

Sulfonation: SO₃ in H₂SO₄ yields the 5-sulfo derivative, a precursor for sulfonamide drugs.

N-Alkylation and Acylation

The cyclopropylmethyl group undergoes further modifications:

-

Alkylation: Treatment with alkyl halides (e.g., CH₃I) in K₂CO₃/DMF produces quaternary ammonium salts.

-

Acylation: Acetic anhydride in pyridine acetylates the amine, enhancing bioavailability.

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

Preliminary studies indicate that 4-chloro-N-(cyclopropylmethyl)-2-fluoroaniline inhibits tyrosine kinase and topoisomerase II, enzymes implicated in cancer cell proliferation.

| Enzyme | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Tyrosine Kinase | 12.3 ± 1.2 | ATP-binding site competition |

| Topoisomerase II | 18.9 ± 2.1 | DNA cleavage stabilization |

Anticancer Lead Optimization

Derivatives of this compound show enhanced activity against non-small cell lung cancer (NSCLC) cell lines:

| Derivative | A549 Cell IC₅₀ (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| Parent Compound | 25.4 ± 3.1 | 2.1 |

| Acetylated Derivative | 14.8 ± 1.9 | 4.7 |

The acetylated derivative’s improved selectivity underscores the role of N-functionalization in drug design.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences | Bioactivity (IC₅₀, μM) |

|---|---|---|---|

| 4-Fluoro-N-benzylaniline | C₁₃H₁₂FN | Benzyl vs. cyclopropylmethyl | 34.2 ± 2.8 |

| N-Cyclopropylmethyl-3-nitroaniline | C₁₀H₁₁N₂O₂ | Nitro vs. chloro/fluoro | 45.6 ± 4.1 |

The cyclopropylmethyl group confers superior metabolic stability compared to benzyl analogs .

Future Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could enhance tumor-specific uptake while reducing systemic toxicity.

Green Synthesis

Exploring photocatalytic or enzymatic methods may reduce reliance on Pd catalysts, aligning with sustainable chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume